molecular formula C8H8BNO2 B6150832 (2-cyano-3-methylphenyl)boronic acid CAS No. 1375110-42-1

(2-cyano-3-methylphenyl)boronic acid

Cat. No. B6150832
CAS RN: 1375110-42-1
M. Wt: 161
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-cyano-3-methylphenyl)boronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two carbon atoms . Boronic acids are known for their ability to form stable covalent bonds with diols, making them useful in various applications .


Synthesis Analysis

Boronic acids, including “(2-cyano-3-methylphenyl)boronic acid”, can be synthesized through various methods. One such method involves the reaction with (cyanomethylphenyl)boronic acid . Another method involves the catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of “(2-cyano-3-methylphenyl)boronic acid” consists of a boron atom bonded to an oxygen atom and two carbon atoms . The boron atom is also bonded to a phenyl ring, which is a six-membered carbon ring with alternating single and double bonds .


Chemical Reactions Analysis

Boronic acids, including “(2-cyano-3-methylphenyl)boronic acid”, are known for their ability to undergo various chemical reactions. They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . They can also participate in Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

Boronic acids are known for their unique physical and chemical properties. They can form reversible covalent bonds with 1,2- and 1,3-diols, which leads to their utility in various sensing applications . They are also hygroscopic, meaning they can absorb moisture from the air .

Mechanism of Action

The mechanism of action of boronic acids involves the formation of covalent bonds with diols. This key interaction allows boronic acids to be used in various areas, ranging from biological labeling, protein manipulation and modification, to the development of therapeutics .

Safety and Hazards

Boronic acids, including “(2-cyano-3-methylphenyl)boronic acid”, can be harmful if swallowed . They should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . They should be stored in a dry, cool, and well-ventilated place .

Future Directions

Boronic acids continue to be the subject of ongoing research due to their unique properties and potential applications. Future research directions may include the development of new synthesis methods, the exploration of new chemical reactions, and the design of new boronic acid-based sensors and therapeutics .

properties

{ "Design of the Synthesis Pathway": "The synthesis of (2-cyano-3-methylphenyl)boronic acid can be achieved through a two-step process involving the reaction of 2-cyano-3-methylphenylboronic acid with a suitable reagent to form an intermediate, which is subsequently hydrolyzed to yield the final product.", "Starting Materials": [ "2-cyano-3-methylphenylboronic acid", "Suitable reagent (e.g. methylmagnesium bromide, lithium aluminum hydride)" ], "Reaction": [ "Step 1: React 2-cyano-3-methylphenylboronic acid with the suitable reagent to form an intermediate (e.g. 2-cyano-3-methylphenylmagnesium bromide or 2-cyano-3-methylphenyllithium)", "Step 2: Hydrolyze the intermediate with an aqueous acid (e.g. hydrochloric acid) to yield (2-cyano-3-methylphenyl)boronic acid" ] }

CAS RN

1375110-42-1

Product Name

(2-cyano-3-methylphenyl)boronic acid

Molecular Formula

C8H8BNO2

Molecular Weight

161

Purity

95

Origin of Product

United States

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